Tert-butyl pivalate

Vue d'ensemble

Description

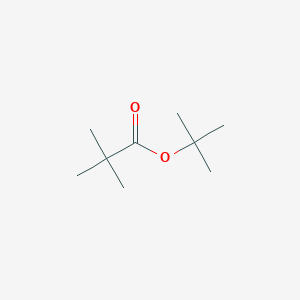

Tert-butyl pivalate, also known as 2,2-dimethylpropionic acid tert-butyl ester, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 . It is used in laboratory settings .

Synthesis Analysis

Tert-butyl pivalate can be synthesized through various methods. One such method involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride, leading to the formation of one-dimensional coordination polymers .Molecular Structure Analysis

The molecular structure of Tert-butyl pivalate is based on a distortion of an antiprismatic MO6 coordination polyhedron . The structural flexibility within the coordination polyhedron MO6 increases along the series Al → Ga → In → Tl .Chemical Reactions Analysis

Tert-butyl pivalate can participate in various chemical reactions. For instance, it can form coordination polymers when reacted with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment and CoII pivalate or chloride .Physical And Chemical Properties Analysis

Tert-butyl pivalate is a colorless to light yellow liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 142.2±8.0 °C at 760 mmHg, and a flash point of 40.8±9.7 °C . It has a molar refractivity of 45.5±0.3 cm3, and a molar volume of 180.7±3.0 cm3 .Applications De Recherche Scientifique

- Summary of Application : Tert-butyl pivalate is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle stages of a reaction between two or more other chemicals, and it is often used as a stepping stone to create other compounds.

- Summary of Application : Tert-butyl pivalate has been identified as a potential bio-based replacement for traditional hydrocarbon solvents . This is part of a broader effort to develop sustainable, greener, low-polarity solvents.

- Methods of Application : The study involved determining the solubility, flammability, and physical properties of tert-butyl pivalate and comparing these to traditional solvents such as toluene . The new candidate demonstrated its suitability to replace traditional solvents in solubility tests .

- Results or Outcomes : The performance of tert-butyl pivalate was found to be similar to that of toluene in a model Menschutkin reaction and a radical-initiated polymerisation for the production of pressure-sensitive adhesives . Importantly, a preliminary toxicity test (Ames test) suggested non-mutagenicity in all candidates .

Pharmaceutical Intermediate

Bio-based Replacements for Traditional Hydrocarbon Solvents

- Summary of Application : Tert-butyl pivalate can be used in the preparation of pivalic acid . Pivalic acid is a carboxylic acid with a molecular formula of (CH3)3CCO2H .

- Methods of Application : The preparation of pivalic acid can be achieved by hydrocarboxylation of isobutene via the Koch reaction . Tert-butyl alcohol and isobutyl alcohol can also be used in place of isobutene .

- Results or Outcomes : The outcome of this process is the production of pivalic acid, which has several applications in its own right, including use as an internal chemical shift standard for NMR spectra of aqueous solutions .

Preparation of Pivalic Acid

Synthesis of Oleate and Peptide

- Summary of Application : Tert-butyl pivalate can be economically recovered as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxycillin .

- Results or Outcomes : The outcome of this process is the production of semisynthetic penicillins, which have several applications in their own right, including use as antibiotics .

- Summary of Application : Tert-butyl pivalate has been identified as a potential candidate for the synthesis of low-polarity solvents . This is part of a broader effort to develop sustainable, greener, low-polarity solvents .

- Methods of Application : The study involved determining the solubility, flammability, and physical properties of tert-butyl pivalate and comparing these to traditional solvents such as toluene . Each new candidate then demonstrated their suitability to replace these traditional solvents in solubility tests .

- Results or Outcomes : The performance of tert-butyl pivalate was found to be similar to that of toluene in a model Menschutkin reaction and a radical-initiated polymerisation for the production of pressure-sensitive adhesives . Importantly, a preliminary toxicity test (Ames test) suggested non-mutagenicity in all candidates .

Preparation of Semisynthetic Penicillins

Synthesis of Low-Polarity Solvents

Safety And Hazards

Orientations Futures

While specific future directions for Tert-butyl pivalate are not mentioned in the search results, it’s worth noting that the compound can be synthesized from potentially renewable resources, enhancing its green credentials . This suggests potential for further exploration in the context of sustainable chemistry.

Propriétés

IUPAC Name |

tert-butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHFNALHLRWIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333947 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pivalate | |

CAS RN |

16474-43-4 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)

![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)